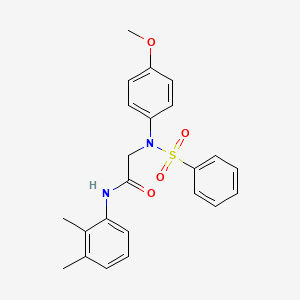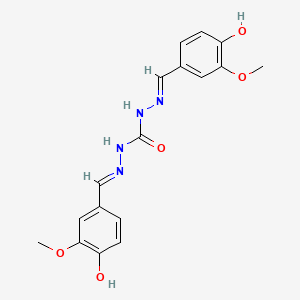
3-(1-piperidinylsulfonyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-piperidinylsulfonyl)-N-propylbenzamide, also known as PSB-603, is a synthetic compound that has been widely researched for its potential therapeutic applications. The compound belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. PSB-603 has been found to have a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.
Applications De Recherche Scientifique
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 3-(1-piperidinylsulfonyl)-N-propylbenzamide is not fully understood. However, it is believed that the compound acts on the ATP-sensitive potassium channels in the body, which are involved in the regulation of insulin secretion, neuronal excitability, and smooth muscle tone. By modulating the activity of these channels, 3-(1-piperidinylsulfonyl)-N-propylbenzamide is able to exert its pharmacological effects.
Biochemical and Physiological Effects
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have a wide range of biochemical and physiological effects. The compound has been found to increase insulin secretion in pancreatic beta cells, leading to a decrease in blood glucose levels. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to inhibit the release of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, the compound has been found to reduce neuronal excitability, leading to a decrease in seizures.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-piperidinylsulfonyl)-N-propylbenzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high yields. Additionally, the compound has been extensively studied, making it a well-characterized compound for use in experiments. However, the compound also has some limitations. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have low solubility in water, making it difficult to administer in some experiments. Additionally, the compound has been found to have low bioavailability, meaning that it may not be effective when administered orally.
Orientations Futures
There are several future directions for research on 3-(1-piperidinylsulfonyl)-N-propylbenzamide. One potential direction is to investigate the compound's potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be conducted to better understand the compound's mechanism of action and to develop more effective administration methods.
Méthodes De Synthèse
The synthesis of 3-(1-piperidinylsulfonyl)-N-propylbenzamide involves the reaction of 4-chlorobenzoyl chloride with N-propylpiperidine in the presence of triethylamine. The resulting intermediate is then reacted with sodium sulfite to form 3-(1-piperidinylsulfonyl)-N-propylbenzamide. The compound has been synthesized in both laboratory and industrial settings, with high yields reported in both cases.
Propriétés
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-3-5-11-17/h6-8,12H,2-5,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQFYCNFZRKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6125278.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B6125286.png)


![3-(4-hydroxyphenyl)-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6125300.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6125311.png)
![1-(2-furylmethyl)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)
![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)
![(6-methoxy-2-naphthyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6125343.png)
![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6125366.png)

![4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate](/img/structure/B6125380.png)
![5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6125385.png)